molecular formula C24H27N5O7S2 B4567068 N-[4-[(4-acetamidophenyl)sulfonyl-[2-(ethoxymethyl)-6-methylpyrimidin-4-yl]sulfamoyl]phenyl]acetamide

N-[4-[(4-acetamidophenyl)sulfonyl-[2-(ethoxymethyl)-6-methylpyrimidin-4-yl]sulfamoyl]phenyl]acetamide

Cat. No.: B4567068
M. Wt: 561.6 g/mol
InChI Key: FDMMDDNIKBEULC-UHFFFAOYSA-N
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Description

N-[4-[(4-acetamidophenyl)sulfonyl-[2-(ethoxymethyl)-6-methylpyrimidin-4-yl]sulfamoyl]phenyl]acetamide is a complex organic compound with a molecular formula of C22H24N4O6S2 This compound is characterized by its intricate structure, which includes multiple functional groups such as acetamide, sulfonyl, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-acetamidophenyl)sulfonyl-[2-(ethoxymethyl)-6-methylpyrimidin-4-yl]sulfamoyl]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Acetamidophenyl Sulfonyl Intermediate: This step involves the reaction of 4-acetamidophenyl sulfonyl chloride with an appropriate amine to form the acetamidophenyl sulfonyl intermediate.

    Coupling with Pyrimidinyl Derivative: The intermediate is then coupled with a pyrimidinyl derivative, such as 2-(ethoxymethyl)-6-methylpyrimidin-4-amine, under suitable conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-acetamidophenyl)sulfonyl-[2-(ethoxymethyl)-6-methylpyrimidin-4-yl]sulfamoyl]phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[4-[(4-acetamidophenyl)sulfonyl-[2-(ethoxymethyl)-6-methylpyrimidin-4-yl]sulfamoyl]phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-[(4-acetamidophenyl)sulfonyl-[2-(ethoxymethyl)-6-methylpyrimidin-4-yl]sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(4-acetamidophenyl)sulfonyl]phenyl]acetamide
  • N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide
  • N-[4-[(4-acetamidophenyl)sulfonyl-(2-fluorophenyl)sulfamoyl]phenyl]acetamide

Uniqueness

N-[4-[(4-acetamidophenyl)sulfonyl-[2-(ethoxymethyl)-6-methylpyrimidin-4-yl]sulfamoyl]phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethoxymethyl and pyrimidinyl groups differentiates it from other similar compounds, potentially leading to unique applications and activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-[(4-acetamidophenyl)sulfonyl-[2-(ethoxymethyl)-6-methylpyrimidin-4-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O7S2/c1-5-36-15-23-25-16(2)14-24(28-23)29(37(32,33)21-10-6-19(7-11-21)26-17(3)30)38(34,35)22-12-8-20(9-13-22)27-18(4)31/h6-14H,5,15H2,1-4H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMMDDNIKBEULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=CC(=N1)N(S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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